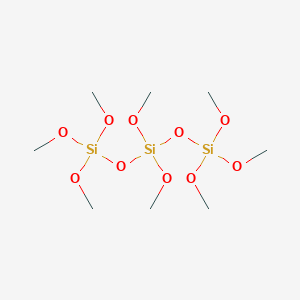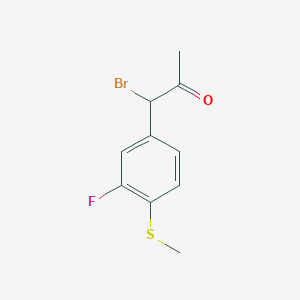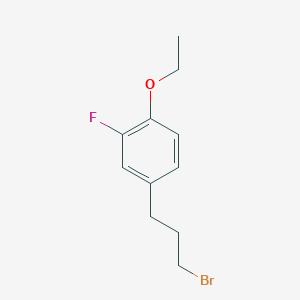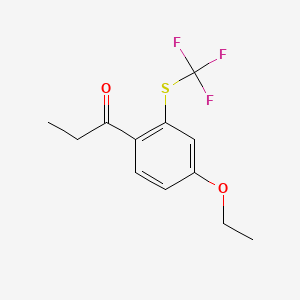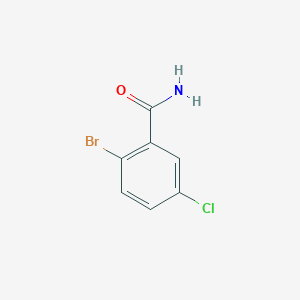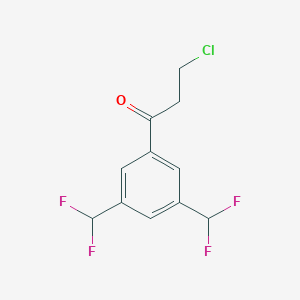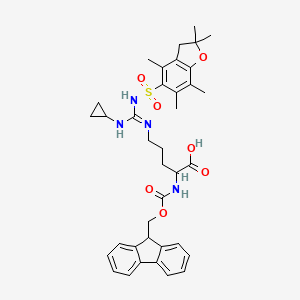
Fmoc-Arg(c-Pr,Pbf)-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-Arg(c-Pr,Pbf)-OH: is a derivative of arginine, an amino acid, protected by fluorenylmethyloxycarbonyl (Fmoc) group at the N-terminus and a 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group at the side chain. This compound is commonly used in peptide synthesis to protect the reactive groups of arginine during the assembly of peptides.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Arg(c-Pr,Pbf)-OH typically involves the following steps:
Protection of the Arginine Side Chain: The guanidino group of arginine is protected using the Pbf group. This is achieved by reacting arginine with Pbf chloride in the presence of a base such as triethylamine.
N-Terminus Protection: The amino group at the N-terminus of arginine is protected using the Fmoc group. This is done by reacting the Pbf-protected arginine with Fmoc chloride in the presence of a base like sodium bicarbonate.
Industrial Production Methods
Industrial production of This compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as column chromatography and recrystallization are used for purification.
Chemical Reactions Analysis
Types of Reactions
Fmoc-Arg(c-Pr,Pbf)-OH: undergoes several types of reactions, including:
Deprotection Reactions: Removal of the Fmoc and Pbf protecting groups.
Coupling Reactions: Formation of peptide bonds with other amino acids.
Common Reagents and Conditions
Deprotection: The Fmoc group is typically removed using a base such as piperidine, while the Pbf group is removed using strong acids like trifluoroacetic acid.
Coupling: Peptide coupling reagents such as HBTU, HATU, or DIC are used in the presence of a base like DIPEA.
Major Products Formed
Deprotected Arginine: Removal of the protecting groups yields free arginine.
Peptides: Coupling reactions result in the formation of peptides with arginine residues.
Scientific Research Applications
Fmoc-Arg(c-Pr,Pbf)-OH: is widely used in scientific research, particularly in:
Peptide Synthesis: As a building block for the synthesis of peptides and proteins.
Biological Studies: Investigating the role of arginine in biological processes.
Drug Development: Designing peptide-based drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of Fmoc-Arg(c-Pr,Pbf)-OH is primarily related to its role in peptide synthesis. The protecting groups prevent unwanted side reactions during peptide assembly, ensuring the correct sequence and structure of the final peptide.
Comparison with Similar Compounds
Fmoc-Arg(c-Pr,Pbf)-OH: can be compared with other protected arginine derivatives such as:
Fmoc-Arg(Pmc)-OH: Uses the Pmc group for side chain protection.
Boc-Arg(Pbf)-OH: Uses the Boc group for N-terminus protection.
Uniqueness: : The combination of Fmoc and Pbf groups provides a balance of stability and ease of removal, making This compound a preferred choice in many peptide synthesis protocols.
Conclusion
This compound: is a valuable compound in the field of peptide synthesis, offering reliable protection for arginine residues. Its applications in scientific research and drug development highlight its importance in advancing our understanding of biological processes and developing new therapeutic agents.
Properties
Molecular Formula |
C37H44N4O7S |
|---|---|
Molecular Weight |
688.8 g/mol |
IUPAC Name |
5-[[(cyclopropylamino)-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid |
InChI |
InChI=1S/C37H44N4O7S/c1-21-22(2)33(23(3)29-19-37(4,5)48-32(21)29)49(45,46)41-35(39-24-16-17-24)38-18-10-15-31(34(42)43)40-36(44)47-20-30-27-13-8-6-11-25(27)26-12-7-9-14-28(26)30/h6-9,11-14,24,30-31H,10,15-20H2,1-5H3,(H,40,44)(H,42,43)(H2,38,39,41) |
InChI Key |
IPIXYMSVJYUVNG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)NC6CC6)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


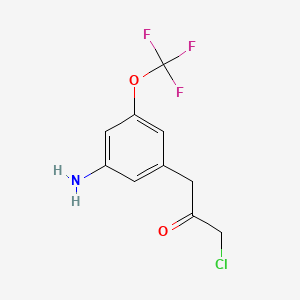
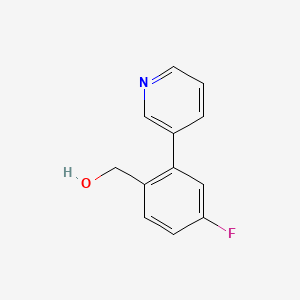
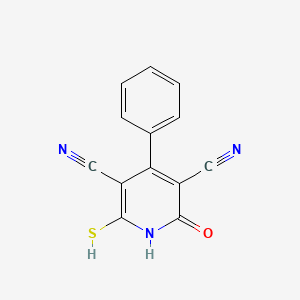
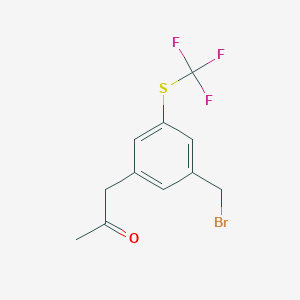
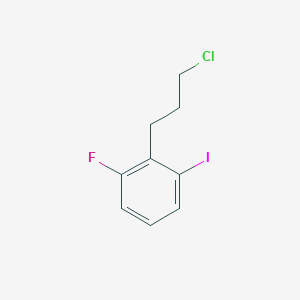
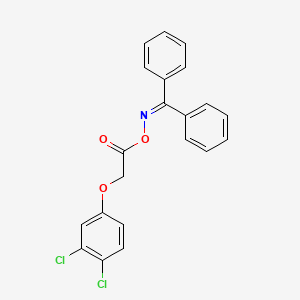
![Triethyl[(naphthalen-1-yl)methyl]silane](/img/structure/B14066436.png)
